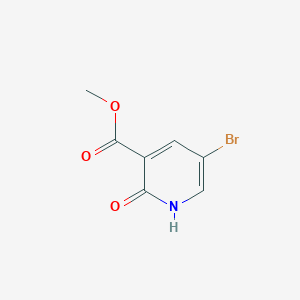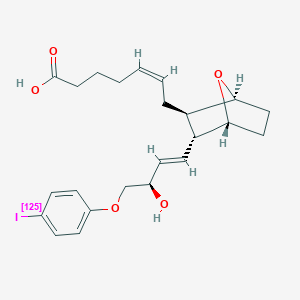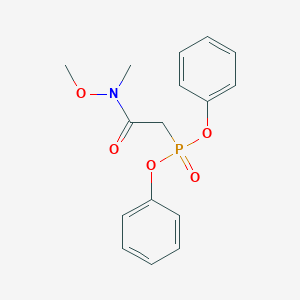
Fmoc-Thr-OtBu
説明
Nalpha-[(9H-Fluoren-9-ylmethoxy)carbonyl]-L-threonine tert-Butyl Ester is a chemical compound widely used in peptide synthesis. It is a derivative of L-threonine, an essential amino acid, and is often employed as a protecting group in the synthesis of peptides and proteins. The compound is known for its high purity and stability, making it a valuable reagent in various chemical and biological research applications .
科学的研究の応用
Nalpha-[(9H-Fluoren-9-ylmethoxy)carbonyl]-L-threonine tert-Butyl Ester is extensively used in scientific research, particularly in the fields of:
Chemistry: As a reagent in peptide synthesis and as a building block for more complex molecules.
Biology: In the study of protein structure and function, as well as in the development of peptide-based drugs.
Medicine: In the synthesis of therapeutic peptides and proteins, including those used in cancer treatment and immunotherapy.
Industry: In the production of peptide-based materials and as a component in various biochemical assays
作用機序
Target of Action
Fmoc-Thr-OtBu primarily targets amino acids in peptides during peptide synthesis . It serves as a protecting group for the amino and hydroxyl functions of threonine, an amino acid .
Mode of Action
The compound interacts with its targets by acting as a protecting group for the amino and hydroxyl functions of threonine during peptide synthesis . This protection prevents the amino and carboxylic groups of threonine from reacting in subsequent synthesis steps .
Biochemical Pathways
This compound is involved in the biochemical pathway of solid-phase peptide synthesis . It can be used to synthesize complex depsipeptides and chlorofusin analogues .
Pharmacokinetics
Its bioavailability is determined by its efficiency in peptide synthesis reactions .
Result of Action
The result of this compound’s action is the successful synthesis of peptides, including complex depsipeptides and chlorofusin analogues . It ensures that the amino and hydroxyl functions of threonine are protected during synthesis, preventing unwanted reactions .
Action Environment
The action of this compound is influenced by the conditions of the peptide synthesis environment . Factors such as temperature, solvent used, and the presence of other reagents can affect its efficacy and stability .
生化学分析
Biochemical Properties
Fmoc-Thr-OtBu plays a significant role in biochemical reactions, particularly in the synthesis of complex peptides . The Fmoc group serves as a protecting group for the amine function, while the tert-butyl ester (OtBu) protects the hydroxyl function of threonine . This dual protection prevents unwanted reactions during the synthesis process .
Cellular Effects
The specific cellular effects of this compound are largely dependent on the peptide sequence it is incorporated into. As a building block in peptide synthesis, this compound can contribute to the biological activity of the resulting peptide, influencing cell function, signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of this compound is primarily related to its role in peptide synthesis. The Fmoc group is removed under basic conditions, allowing the free amine to participate in peptide bond formation. The OtBu group is removed under acidic conditions, freeing the hydroxyl group of threonine .
Temporal Effects in Laboratory Settings
In the context of solid-phase peptide synthesis, this compound is stable under the conditions used for peptide chain elongation . The Fmoc group is stable to the acidic conditions used for chain elongation but is removed under basic conditions. The OtBu group is stable under the conditions used for chain elongation and Fmoc removal but is removed under acidic conditions .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Nalpha-[(9H-Fluoren-9-ylmethoxy)carbonyl]-L-threonine tert-Butyl Ester typically involves the protection of the amino group of L-threonine with the 9H-fluoren-9-ylmethoxycarbonyl (Fmoc) group. The hydroxyl group of threonine is protected with a tert-butyl ester. The reaction is carried out in the presence of a base, such as sodium carbonate, and a solvent like dioxane. The reaction mixture is cooled in an ice bath, and the Fmoc chloride is added slowly. The reaction is then allowed to proceed at room temperature for several hours .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and high-throughput purification techniques to ensure high yield and purity.
化学反応の分析
Types of Reactions
Nalpha-[(9H-Fluoren-9-ylmethoxy)carbonyl]-L-threonine tert-Butyl Ester undergoes several types of chemical reactions, including:
Deprotection Reactions: Removal of the Fmoc group using a base like piperidine.
Coupling Reactions: Formation of peptide bonds with other amino acids using coupling reagents such as HBTU or DIC.
Hydrolysis: Cleavage of the tert-butyl ester group under acidic conditions.
Common Reagents and Conditions
Deprotection: Piperidine in DMF (dimethylformamide).
Coupling: HBTU (O-Benzotriazole-N,N,N’,N’-tetramethyl-uronium-hexafluoro-phosphate) or DIC (N,N’-Diisopropylcarbodiimide) in the presence of a base like DIPEA (N,N-Diisopropylethylamine).
Hydrolysis: Trifluoroacetic acid (TFA) in dichloromethane (DCM).
Major Products Formed
Deprotection: Fmoc group removal yields the free amino group.
Coupling: Formation of peptide bonds with other amino acids.
Hydrolysis: Removal of the tert-butyl ester group yields the free carboxylic acid.
類似化合物との比較
Similar Compounds
- Nalpha-[(9H-Fluoren-9-ylmethoxy)carbonyl]-L-serine tert-Butyl Ester
- Nalpha-[(9H-Fluoren-9-ylmethoxy)carbonyl]-L-aspartic acid alpha-tert-butyl ester
- Nalpha-[(9H-Fluoren-9-ylmethoxy)carbonyl]-L-tyrosine tert-Butyl Ester
Uniqueness
Nalpha-[(9H-Fluoren-9-ylmethoxy)carbonyl]-L-threonine tert-Butyl Ester is unique due to its specific combination of protecting groups, which provide stability and selectivity in peptide synthesis. Its ability to protect both the amino and hydroxyl groups of threonine makes it particularly valuable in the synthesis of complex peptides and proteins .
特性
IUPAC Name |
tert-butyl (2S,3R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-hydroxybutanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27NO5/c1-14(25)20(21(26)29-23(2,3)4)24-22(27)28-13-19-17-11-7-5-9-15(17)16-10-6-8-12-18(16)19/h5-12,14,19-20,25H,13H2,1-4H3,(H,24,27)/t14-,20+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMRQPSBMLDCJGN-VLIAUNLRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C(=O)OC(C)(C)C)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]([C@@H](C(=O)OC(C)(C)C)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10472330 | |
| Record name | Nalpha-[(9H-Fluoren-9-ylmethoxy)carbonyl]-L-threonine tert-Butyl Ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10472330 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
397.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
120791-76-6 | |
| Record name | Nalpha-[(9H-Fluoren-9-ylmethoxy)carbonyl]-L-threonine tert-Butyl Ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10472330 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













![3-Oxatricyclo[4.3.0.02,4]non-8-ene-2-carbaldehyde](/img/structure/B38641.png)


